4-(Trifluoromethoxy)thiobenzamide
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Overview
Description
4-(Trifluoromethoxy)thiobenzamide is an organic compound with the molecular formula C8H6F3NOS and a molecular weight of 221.20 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a thiobenzamide structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This process yields the desired trifluoromethoxybenzyl intermediate, which can then be further reacted to form 4-(Trifluoromethoxy)thiobenzamide.
Industrial Production Methods
the general approach involves the use of trifluoromethoxylation reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzamide group to corresponding amines or thiols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethoxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)thiobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)thiobenzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes, receptors, and other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)thiophenol
- 3-(Trifluoromethoxy)thiophenol
- Trifluoroacetamidine
- 4-(Acetoxymethyl)thiobenzamide
- 3,4-Dimethylthiobenzamide
Uniqueness
4-(Trifluoromethoxy)thiobenzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(trifluoromethoxy)benzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQSKHMIUWHKHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381393 |
Source
|
Record name | 4-(Trifluoromethoxy)thiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149169-34-6 |
Source
|
Record name | 4-(Trifluoromethoxy)thiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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